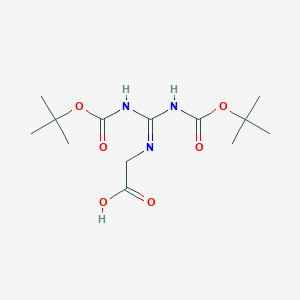

1,3-二叔丁氧羰基-2-(羧甲基)胍

描述

1,3-Di-Boc-2-(carboxymethyl)guanidine is a chemical compound that is part of the guanidine family, which has been shown to be significant in the field of molecular anion binding. The guanidine group is a functional moiety that is often incorporated into complex receptors due to its ability to interact with various molecular entities.

Synthesis Analysis

The synthesis of highly substituted guanidines, such as 1,3-Di-Boc-2-(carboxymethyl)guanidine, can be challenging due to the basicity of the guanidine group. However, recent advances have allowed for the creation of such compounds under mild conditions. One approach involves the use of carbamoyl isothiocyanates, which act as a protecting group throughout the synthesis process, simplifying purification and increasing the reactivity of the isothiocyanate, allowing for the formation of thiourea intermediates even with hindered amines. Subsequent coupling with a second amine using EDCI can yield 1,3-disubstituted and 1,1,3-trisubstituted guanidines through either stepwise or one-pot synthesis .

Molecular Structure Analysis

The molecular structure of guanidine derivatives has been characterized in various studies. For instance, the crystal structures of neutral guanidine and its co-crystals have been determined using single-crystal X-ray diffraction, providing valuable structural information about the free base guanidine in the solid state . Additionally, the molecular structure and acid/base properties of 1,2-dihydro-1,3,5-triazine derivatives, which are related to guanidine, have been elucidated by spectroscopic methods and X-ray diffraction .

Chemical Reactions Analysis

Guanidine derivatives participate in a variety of chemical reactions. For example, guanidine can react with substituted carbodiimides to form 1,2-dihydro-1,2,3-triazine derivatives . Moreover, guanidine hydrochloride has been used as an organocatalyst for the N-Boc protection of amino groups, demonstrating the versatility of guanidine compounds in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of guanidine derivatives are crucial for their application in synthesis and other chemical processes. For instance, Boc-guanidine is soluble in most alcohols, esters, ketones, acetonitrile, and dichloromethane, but not in diethyl ether and hexane. It can be purified by crystallization from ethyl acetate and light petroleum . The stability of guanidine derivatives in various conditions is also an important consideration, as contact with acids can lead to decomposition .

科学研究应用

胍合成方法

- 改进的制备方法:胍,包括 1,3-二叔丁氧羰基-2-(羧甲基)胍,可以在氯化汞存在下使用 N,N'-二-(叔丁氧羰基)硫脲有效合成,提供了一种形成氨基化合物的双-叔丁氧羰基保护胍的方法(Kim & Qian,1993)。

合成优化

- 通过硝基胍优化合成:胍的合成,包括 1,3-二叔丁氧羰基-2-(羧甲基)胍,已使用 3,5-二甲基-N-硝基-1-吡唑-1-甲酰胺 (DMNPC) 作为试剂进行了优化,提供了胍制备的详细方案(Castillo-Meléndez & Golding,2004)。

胍修饰和功能化

- 药效团修饰:胍基团,包括在 1,3-二叔丁氧羰基-2-(羧甲基)胍等化合物中,在药物化学中至关重要。已经提供了一种在肽配体(例如 RGD 结合整合素配体)中修饰胍基团的简便方法,展示了亚型的选择性调节和通过胍基团进行功能化的策略(Kapp、Fottner & Kessler,2017)。

在聚合物载体合成中的应用

- 聚合物载体合成:在多步微波辐射下,已开发出一种包含哌嗪和均哌嗪支架的 N,N'-二(叔丁氧羰基)保护胍的有效方法。该方案提供了一种获得高度功能化胍的有效途径(Chen、Tung & Sun,2012)。

衍生物的构象分析

- 构象分析:已经报道了吡啶-2-基胍衍生物(包括 N,N'-二叔丁氧羰基保护和中性类似物)的合成和构象分析,显示出它们的构象行为存在差异(Kelly 等人,2011)。

抗菌应用

- 抗菌棉织物:已经开发出一种叔丁氧羰基 (Boc) 保护的含有异氰酸酯基团的胍 (IGUA-Boc),并将其粘合到棉织物表面以制造抗菌棉织物。即使经过多次洗涤循环,这些织物仍能保持其机械性能,并对大肠杆菌和金黄色葡萄球菌表现出显着的抗菌率(Cao 等人,2020)。

胍在放射性碘化中

- 蛋白质的放射性碘化:N-琥珀酰亚胺基-4-胍甲基-3-[*I]碘苯甲酸酯 ([*I]SGMIB) 可用于放射性碘化在结合后内化的蛋白质和肽,它是使用用叔丁氧羰基保护的锡前体合成的。这证明了 1,3-二叔丁氧羰基-2-(羧甲基)胍在放射性碘化应用中的作用(Vaidyanathan & Zalutsky,2007)。

安全和危害

属性

IUPAC Name |

2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O6/c1-12(2,3)21-10(19)15-9(14-7-8(17)18)16-11(20)22-13(4,5)6/h7H2,1-6H3,(H,17,18)(H2,14,15,16,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJYJFQDYIMDGDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584978 | |

| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Di-Boc-2-(carboxymethyl)guanidine | |

CAS RN |

158478-76-3 | |

| Record name | N-(2,2,10,10-Tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{[bis({[(tert-butoxy)carbonyl]amino})methylidene]amino}acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bishexadecan-1-amide](/img/structure/B105544.png)

![[3-(Hydroxymethyl)-2-nitrophenyl]methanol](/img/structure/B105568.png)